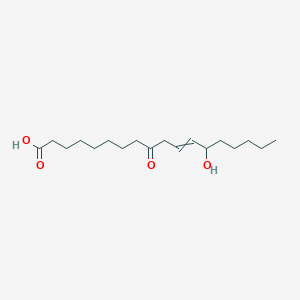13-Hydroxy-9-oxooctadec-11-enoic acid
CAS No.: 64013-22-5
Cat. No.: VC20615244
Molecular Formula: C18H32O4
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 64013-22-5 |
|---|---|
| Molecular Formula | C18H32O4 |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 13-hydroxy-9-oxooctadec-11-enoic acid |
| Standard InChI | InChI=1S/C18H32O4/c1-2-3-7-11-16(19)13-10-14-17(20)12-8-5-4-6-9-15-18(21)22/h10,13,16,19H,2-9,11-12,14-15H2,1H3,(H,21,22) |
| Standard InChI Key | CNXCBZXQDAJZLD-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(C=CCC(=O)CCCCCCCC(=O)O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s systematic IUPAC name is (E)-13-hydroxy-9-oxooctadec-11-enoic acid, reflecting its trans-configuration double bond (Δ¹¹), hydroxyl group at C13, and ketone at C9 . Its molecular formula is C₁₈H₃₂O₄, with a molecular weight of 312.4 g/mol . The structure features a carboxylic acid terminus, a conjugated enone system (C9=O and Δ¹¹), and a hydroxyl group distal to the ketone (Figure 1).
Table 1: Key Structural Descriptors
Biosynthetic Pathways
Enzymatic Oxidation of Linoleic Acid
13-Hydroxy-9-oxooctadec-11-enoic acid is synthesized via the oxidation of linoleic acid (LA, C18:2 ω-6), a process mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . COX enzymes abstract a hydrogen atom from LA, forming hydroperoxides such as 13(S)-hydroperoxyoctadecadienoic acid (13-HpODE), which is subsequently reduced to 13(S)-hydroxyoctadecadienoic acid (13-HODE) . Dehydration of 13-HODE via radical-mediated pathways yields 13-oxo-ODE intermediates, which may undergo further isomerization or reduction to form 13-hydroxy-9-oxooctadec-11-enoic acid .
Non-Enzymatic Pathways
Non-enzymatic oxidation, driven by reactive oxygen species (ROS) or transition metals, can also generate this compound. For example, iron-catalyzed decomposition of 13-HpODE produces alkoxyl radicals that rearrange to form keto derivatives like 13-hydroxy-9-oxooctadec-11-enoic acid .
Biological Activities and Physiological Roles
Pro-Inflammatory Signaling
Oxidized linoleic acid metabolites, including 13-hydroxy-9-oxooctadec-11-enoic acid, are implicated in inflammatory responses. In vitro studies suggest that such compounds activate nuclear factor-κB (NF-κB) and upregulate pro-inflammatory cytokines like interleukin-6 (IL-6) . The enone system (C9=O and Δ¹¹) may facilitate electrophilic interactions with cysteine residues in signaling proteins, akin to other α,β-unsaturated ketones .
Antimicrobial Properties
Bacterial strains such as Lactobacillus acidophilus produce hydroxy-oxo fatty acids during linoleic acid metabolism, which exhibit antimicrobial activity against competing microbiota . Though direct evidence for 13-hydroxy-9-oxooctadec-11-enoic acid is limited, structural analogs like 10-oxo-12(Z)-octadecenoic acid demonstrate bactericidal effects .
Toxicological Profile
Acute Toxicity
While specific toxicological data for 13-hydroxy-9-oxooctadec-11-enoic acid are scarce, related oxo-fatty acids are associated with irritant effects. Exposure to similar compounds causes skin inflammation (erythema, blistering) and ocular damage . The carboxylic acid moiety enhances solubility, potentially increasing bioavailability and toxicity .
| Effect | Symptom/Outcome | Source |
|---|---|---|
| Skin Contact | Inflammation, blistering | |
| Eye Contact | Redness, corneal damage | |
| Inhalation | Respiratory irritation |
Analytical Characterization
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) identifies the compound via its molecular ion [M-H]⁻ at m/z 311.2229 (calculated for C₁₈H₃₁O₄⁻) . Fragmentation patterns reveal losses of H₂O (-18 Da) and CO₂ (-44 Da), characteristic of hydroxylated carboxylic acids .
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra display key signals:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume